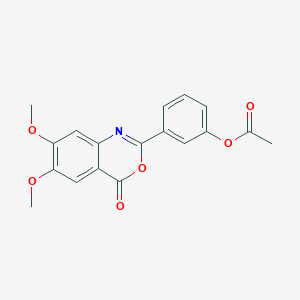![molecular formula C14H19ClN2O3S B5795789 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B5795789.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide, commonly known as CGP-37157, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzothiazepine derivatives and is a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger.
Mécanisme D'action
CGP-37157 selectively inhibits the mitochondrial Na+/Ca2+ exchanger, which is responsible for regulating the exchange of calcium and sodium ions across the mitochondrial membrane. By inhibiting this transporter, CGP-37157 reduces the influx of calcium ions into the mitochondria, thereby reducing mitochondrial calcium overload and preventing cell damage.
Biochemical and Physiological Effects:
CGP-37157 has been found to have several biochemical and physiological effects. It reduces mitochondrial calcium overload, which prevents the activation of mitochondrial permeability transition pores and subsequent cell death. It also reduces the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. Additionally, it has been found to improve mitochondrial respiration and ATP production.
Avantages Et Limitations Des Expériences En Laboratoire
CGP-37157 has several advantages for lab experiments. It is a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger, which allows for specific targeting of this transporter. It is also relatively stable and can be easily synthesized in large quantities. However, the main limitation of CGP-37157 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on CGP-37157. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for CGP-37157 in these diseases. Another area of interest is its potential use in improving cardiac function in heart failure patients. Future studies could investigate the effectiveness of CGP-37157 in improving cardiac function and reducing mortality in these patients. Additionally, further research is needed to develop more water-soluble derivatives of CGP-37157, which would make it easier to administer in vivo.
Méthodes De Synthèse
The synthesis of CGP-37157 involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylglycine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-aminothiophenol to yield CGP-37157.
Applications De Recherche Scientifique
CGP-37157 has been extensively studied for its potential therapeutic applications in various diseases such as heart failure, stroke, and neurodegenerative disorders. It has been shown to have neuroprotective effects by reducing mitochondrial calcium overload, which is a major cause of neuronal damage in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been found to improve cardiac function by reducing calcium overload in cardiac mitochondria.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c15-11-6-8-13(9-7-11)21(19,20)17(10-14(16)18)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOASLZCYBSOQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfonyl-cyclohexylamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-methoxybenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5795707.png)
![ethyl 1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795712.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5795713.png)
![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5795715.png)
![4-benzyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B5795718.png)


![N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5795745.png)

![N-(4-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5795763.png)
![1-(2-methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5795766.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5795772.png)
![N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5795776.png)
